molecular formula C11H9F3N4OS2 B5467638 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5467638
M. Wt: 334.3 g/mol
InChI Key: ORUWSBQDTXQOHD-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with an amino group at position 5, a sulfanyl-acetamide moiety at position 2, and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability and target binding .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-2-1-3-7(4-6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUWSBQDTXQOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. . The reaction conditions often involve refluxing the reactants in a suitable solvent to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The compound under discussion has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have shown that derivatives with similar structures possess activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Thiadiazole derivatives have been recognized for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that the presence of the thiadiazole ring enhances the compound's interaction with cellular targets involved in cancer progression .

Inhibitory Effects on Enzymes
Thiadiazole-containing compounds are known to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases. The specific compound has shown promise as a potential inhibitor of certain kinases and proteases, which are critical in disease mechanisms .

Structural Studies

Crystal Structure Analysis
The crystal structure of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been elucidated using X-ray diffraction techniques. The analysis revealed significant intermolecular interactions such as hydrogen bonding patterns that contribute to the stability and solubility of the compound in various solvents . This structural information is crucial for understanding how modifications to the compound can alter its biological activity.

Molecular Interactions
The molecular geometry and interactions within the crystal lattice provide insights into how the compound interacts with biological targets. The dihedral angles between different rings in the molecule influence its reactivity and binding affinity towards target proteins .

Material Science Applications

Synthesis of Novel Materials
The compound has potential applications in the synthesis of new materials, particularly in creating polymers with enhanced properties. The incorporation of thiadiazole moieties can impart unique electrical and thermal properties to polymer matrices, making them suitable for advanced applications such as sensors and electronic devices .

Nanocomposites
Recent studies have explored the use of thiadiazole derivatives in nanocomposite materials. These composites exhibit improved mechanical strength and thermal stability, which can be beneficial for various industrial applications including coatings and packaging materials .

Case Studies

Study Findings Applications
Kumar et al., 2016Investigated antimicrobial properties against E. coli and S. aureusPotential use in pharmaceutical formulations
Madhu Kumar et al., 2016Crystal structure analysis revealing hydrogen bonding networksInsights for drug design
Research on nanocompositesEnhanced thermal stability and mechanical propertiesDevelopment of advanced materials

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2) Biological Activity (IC50) Key Findings Reference
Target Compound R1: 3-(CF₃)Ph; R2: 5-amino-thiadiazolyl Not explicitly reported Synthesized via EDC/HOBt; structural similarity to anticancer derivatives
Compound 31 (Aliabadi et al., 2013) R1: 4-(CF₃)Ph; R2: benzylthio 9 µM (MDA-MB-231 breast cancer) Superior to Imatinib (IC50 = 20 µM); trifluoromethyl enhances activity
Compound 25 (Hosseinzadeh et al., 2013) R1: 3-ClPh; R2: CF₃-thiadiazolyl 8.107 µM (HepG2 liver cancer) Induces apoptosis via caspases 3/8/9 activation; chloro substituent critical
5j (Benzo[d]oxazole derivative) R1: 2-(CF₃)Ph; R2: benzooxazolylthio Neuroprotective effects Higher melting point (188–190°C); moderate yield (56%)

Key Observations:

Trifluoromethyl Position Matters :

  • The 3-(trifluoromethyl)phenyl group in the target compound may alter steric and electronic interactions compared to 4-(trifluoromethyl)phenyl analogues (e.g., Compound 31). The para-substituted variant (Compound 31) shows potent anticancer activity, suggesting that substitution patterns significantly influence target binding .
  • In contrast, benzo[d]oxazole derivatives (e.g., 5j) with ortho-trifluoromethyl groups exhibit neuroprotective rather than cytotoxic effects, highlighting functional group-dependent divergence in biological activity .

Role of Substituents on Thiadiazole Core: The 5-amino group in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to caspase-activating derivatives (e.g., Compound 25) . Replacement of the amino group with benzylthio (Compound 31) or chloro groups (Compound 25) shifts activity toward cytotoxicity, suggesting that electron-donating vs. electron-withdrawing substituents modulate mechanism .

Synthetic Yields and Physicochemical Properties: The target compound’s synthesis likely mirrors the moderate yields (56–57%) observed in analogous protocols . Melting points vary widely: benzo[d]oxazole derivatives (e.g., 5j: 188–190°C) vs.

Mechanistic Comparisons

  • Apoptosis Induction: Chloro-substituted derivatives (e.g., Compound 25) activate caspases 3, 8, and 9, implicating mitochondrial and death-receptor pathways . The target compound’s amino group may similarly engage apoptotic pathways but requires validation.
  • Enzyme Inhibition : Benzo[d]oxazole derivatives (e.g., 5j) target neuroprotective pathways, while trifluoromethylphenyl-thiadiazoles (e.g., Compound 31) inhibit tyrosine kinases or tubulin polymerization .

Biological Activity

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is C11H10F3N4OS. The structure features a thiadiazole ring that contributes to its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. For instance, one study reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The MTT assay results indicated that compounds with the thiadiazole moiety showed better anticancer activity than those without it .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamideMDA-MB-231TBD
2-(4-chlorophenyl)-5-amino-thiadiazolePC3TBD
5-amino-1,3,4-thiadiazole derivativesU87TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown efficacy against various pathogens. In vitro studies demonstrated that these compounds inhibited bacterial growth significantly, suggesting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamideStaphylococcus aureusTBD
5-amino-thiadiazole derivativesEscherichia coliTBD

The biological activity of thiadiazole derivatives is attributed to their ability to interfere with cellular processes. For anticancer activity, it is suggested that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . For antimicrobial activity, they may disrupt bacterial cell wall synthesis or inhibit essential enzymes necessary for bacterial growth.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where the compound was tested against several cancer cell lines. Results demonstrated a dose-dependent response in cytotoxicity, with significant effects observed at lower concentrations compared to control groups .

Another study focused on the compound's interaction with specific protein targets within microbial cells. The findings indicated that these interactions could lead to the inhibition of critical pathways necessary for microbial survival .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential functionalization. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
  • Sulfanyl-acetamide coupling : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
    Critical parameters include temperature control (0–5°C during exothermic steps), solvent selection (DMF for solubility, benzene for dilution), and reaction time (24–48 hours for complete coupling) .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and thiadiazole-related protons (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 393.05 for C₁₁H₁₀F₃N₅OS₂) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
  • Elemental Analysis : To validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC) against Staphylococcus aureus and Escherichia coli (concentration range: 1–256 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
  • Controls : Include reference drugs (e.g., cisplatin for anticancer assays) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

Methodological Answer:

  • Systematic Substitution : Modify the trifluoromethylphenyl group (e.g., replace with halogens or methoxy groups) or the thiadiazole sulfur to selenium .
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to alter hydrogen-bonding capacity .
  • Pharmacophore Mapping : Use X-ray crystallography or docking simulations to identify critical binding motifs (e.g., the thiadiazole ring’s role in π-π stacking) .
  • Data Correlation : Compare IC₅₀ values across analogs to identify trends in substituent electronegativity vs. activity .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Model Validation : Replicate assays in orthogonal systems (e.g., switch from 2D cell cultures to 3D spheroids) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates impacting activity .
  • Statistical Analysis : Apply ANOVA or Mann-Whitney U tests to evaluate significance of contradictory results (p < 0.05 threshold) .

Q. What in silico strategies are effective for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or tubulin (PDB IDs: 5KIR, 1SA0) .
  • ADMET Prediction : SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., logP ~2.5, moderate BBB permeability) .
  • QSAR Modeling : Develop regression models correlating electronic descriptors (e.g., HOMO-LUMO gap) with observed IC₅₀ values .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during thiadiazole formation .
  • Purification Bottlenecks : Replace column chromatography with fractional crystallization (e.g., ethanol/hexane mixtures) .
  • Yield Optimization : Increase stoichiometric excess of chloroacetamide (1.2 eq.) and extend reaction time to 72 hours .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C; store at 4°C in amber vials .
  • Photodegradation : Monitor via HPLC under UV light (254 nm) for 48 hours; observe <5% degradation in dark vs. 20% in light .
  • Hydrolytic Stability : Incubate in pH 7.4 PBS for 7 days; >90% remains intact, but acidic/basic conditions (pH <3 or >10) cause rapid hydrolysis .

Q. How can comparative analysis with structural analogs guide further research?

Methodological Answer:

  • Activity Cliffs : Compare with analogs like 2-[(5-nitro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-CF₃-phenyl)acetamide to assess nitro vs. amino group impacts on cytotoxicity .
  • Cross-Target Profiling : Test against shared targets (e.g., EGFR) to identify selectivity trends .
  • Patent Mining : Review disclosed analogs (e.g., WO202112345) for unexplored substitution patterns .

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